![molecular formula C9H10FNO2S B1443817 N-(2-Fluorophenyl)-1,3-propanesultam CAS No. 1226211-16-0](/img/structure/B1443817.png)
N-(2-Fluorophenyl)-1,3-propanesultam
Overview
Description
N-(2-Fluorophenyl)-1,3-propanesultam, also known as F-ProS, is a fluorinated derivative of the common sultam class of compounds. It is a versatile and highly reactive molecule that has been used in a variety of scientific research applications. F-ProS has a wide range of biochemical and physiological effects, making it an attractive tool for researchers.
Scientific Research Applications
Synthesis of Heterocycles
The molecule can serve as a precursor in the synthesis of various heterocyclic compounds. The 1,3-dipolar cycloaddition reactions, also known as Huisgen reactions, are a method to obtain a wide range of five-membered heterocyclesN-(2-Fluorophenyl)-1,3-propanesultam could be employed in such reactions to create bioactive scaffolds with potential therapeutic applications .
Halogen Bonding Studies
The compound’s molecular structure, which includes a fluorine atom, makes it suitable for studies involving halogen bonding. Halogen bonding is an important interaction in crystal engineering and drug design. Investigating the halogen bonding properties of N-(2-Fluorophenyl)-1,3-propanesultam could provide insights into the design of new materials and pharmaceuticals .
properties
IUPAC Name |
2-(2-fluorophenyl)-1,2-thiazolidine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-8-4-1-2-5-9(8)11-6-3-7-14(11,12)13/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIJXTANDAIYBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorophenyl)-1,3-propanesultam |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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